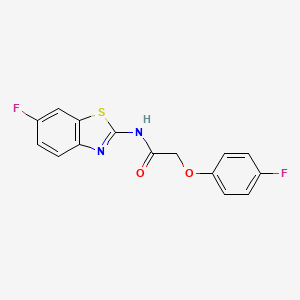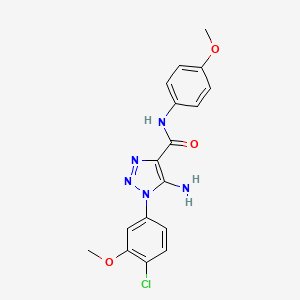![molecular formula C14H16BrNO2 B5169739 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves its ability to interact with specific molecular targets in cells. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 inhibits the PI3K/Akt/mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress in the brain.
Biochemical and Physiological Effects
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to have various biochemical and physiological effects in cells and animal models. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 induces apoptosis and inhibits cell proliferation by regulating the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in lab experiments is its high potency and selectivity for specific molecular targets. However, one limitation is that the compound may have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in animal models.
Métodos De Síntesis
The synthesis of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves the reaction of 4-bromophenol with 2-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(4-bromophenoxy)-2-butene. The resulting compound is then reacted with morpholine in the presence of palladium on carbon as a catalyst to yield 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine.
Aplicaciones Científicas De Investigación
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been studied for its potential therapeutic applications in various fields, including cancer research and neuroscience. In cancer research, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroscience, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[4-(4-bromophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXMMQEFXRIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)

![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)